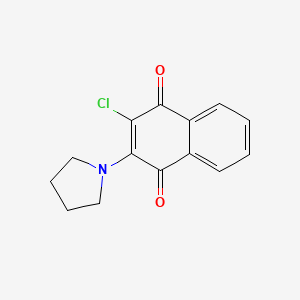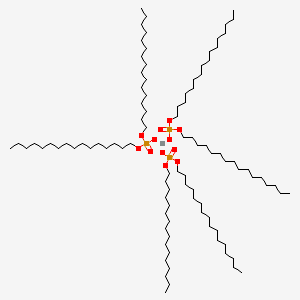
3-(p-Methoxyphenyl)sydnone
Übersicht
Beschreibung
3-(p-Methoxyphenyl)sydnone is a mesoionic compound belonging to the sydnone class of heterocycles. These compounds are characterized by their unique electronic structure, which includes delocalized charges that cannot be represented by a single covalent structure. Sydnones have gained significant attention due to their diverse biological activities and their utility in organic synthesis, particularly in cycloaddition reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Methoxyphenyl)sydnone typically involves a multi-step procedure starting from 4-methoxyaniline. The general synthetic route includes the following steps :
Nitration: 4-methoxyaniline is nitrated to form 4-methoxy-2-nitroaniline.
Reduction: The nitro group is reduced to an amine, yielding 4-methoxy-2-aminophenol.
Cyclization: The aminophenol undergoes cyclization with acetic anhydride to form the sydnone ring.
Industrial production methods often employ mechanochemical approaches, such as ball-milling, to enhance efficiency and reduce the use of organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Methoxyphenyl)sydnone undergoes various chemical reactions, including:
Cycloaddition Reactions: Sydnones are well-known for their ability to participate in 1,3-dipolar cycloaddition reactions with alkynes and alkenes, forming pyrazole derivatives.
Substitution Reactions: The sydnone ring can undergo electrophilic substitution reactions, such as bromination, nitration, acylation, and sulfonation.
Common Reagents and Conditions
Substitution: Electrophilic reagents like bromine, nitric acid, acetic anhydride, and sulfonyl chlorides are commonly used.
Major Products
Wissenschaftliche Forschungsanwendungen
3-(p-Methoxyphenyl)sydnone has been extensively studied for its applications in various fields:
Wirkmechanismus
The biological activities of 3-(p-Methoxyphenyl)sydnone are primarily attributed to its ability to undergo 1,3-dipolar cycloaddition reactions, forming bioactive pyrazole derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, leading to their observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(p-Methoxyphenyl)sydnone is unique among sydnones due to its specific substituent, the p-methoxyphenyl group, which imparts distinct electronic and steric properties. Similar compounds include:
Sydnone Methides: Possess exocyclic carbon substituents instead of oxygen or nitrogen, leading to different reactivity and applications.
Iminosydnones: Aza-derivatives of sydnones with significant biological activities.
These comparisons highlight the versatility and unique properties of this compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)oxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-8-4-2-7(3-5-8)11-6-9(12)14-10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXSZGJOBTZROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191541 | |
| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-(4-methoxyphenyl)-, inner salt (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3815-80-3 | |
| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-(4-methoxyphenyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sydnone, 3-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-(4-methoxyphenyl)-, inner salt (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-p-Anisylsydnone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44G3T6RHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)






